molecular formula C14H14BrClN4OS B453841 N-(2-bromo-4-methylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea

N-(2-bromo-4-methylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea

Cat. No.: B453841
M. Wt: 401.7g/mol
InChI Key: MTGVMFWQTHGEQR-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-N’-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a bromo-substituted phenyl ring and a chloro-substituted pyrazole ring, linked through a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-N’-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea typically involves the reaction of 2-bromo-4-methylaniline with 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-N’-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or neutral conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Substitution: Formation of substituted phenyl and pyrazole derivatives.

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-N’-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-N’-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-methylphenyl)-N’-[(4-methyl-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea
  • N-(2-chloro-4-methylphenyl)-N’-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea
  • N-(2-bromo-4-methylphenyl)-N’-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]urea

Uniqueness

N-(2-bromo-4-methylphenyl)-N’-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea is unique due to the combination of bromo and chloro substituents on the phenyl and pyrazole rings, respectively This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C14H14BrClN4OS

Molecular Weight

401.7g/mol

IUPAC Name

N-[(2-bromo-4-methylphenyl)carbamothioyl]-4-chloro-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H14BrClN4OS/c1-7-4-5-10(9(15)6-7)17-14(22)18-13(21)12-11(16)8(2)19-20(12)3/h4-6H,1-3H3,(H2,17,18,21,22)

InChI Key

MTGVMFWQTHGEQR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=C(C(=NN2C)C)Cl)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=C(C(=NN2C)C)Cl)Br

Origin of Product

United States

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